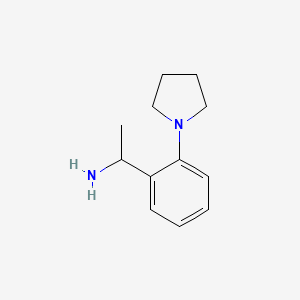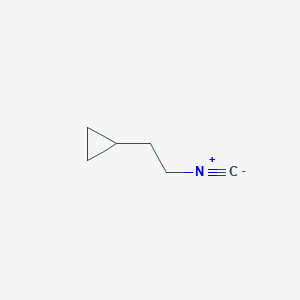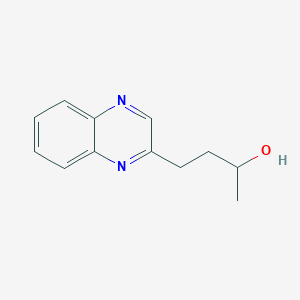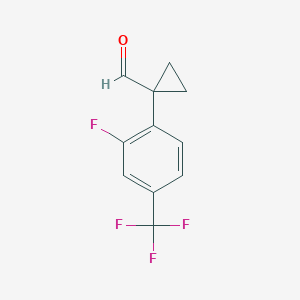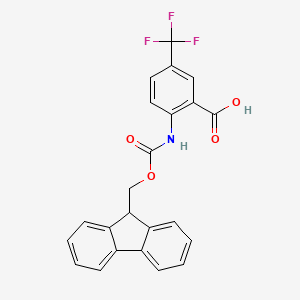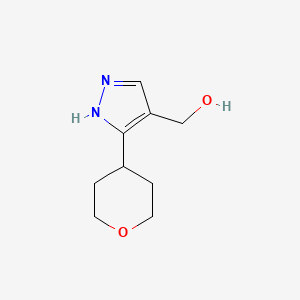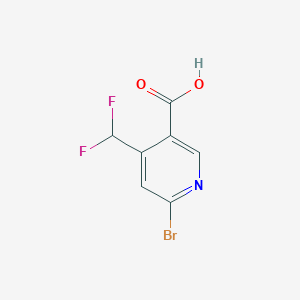![molecular formula C10H19N B13584330 Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
Spiro[3.6]decan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.6]decan-2-amine: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including spiro[3.6]decan-2-amine, often involves cyclization reactions. One common method is the one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid, catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene . This method yields high efficiency and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves metal-catalyzed synthesis and cyclization reactions . The use of heterogeneous catalysts, such as MCM-41-supported Schiff base, allows for the recycling and reuse of catalysts, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.6]decan-2-amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Spiro[3.6]decan-2-amine is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, spirocyclic compounds are studied for their potential as enzyme inhibitors and receptor modulators. Their rigid structure can enhance binding affinity and selectivity .
Medicine: this compound and related compounds are investigated for their potential therapeutic applications, including as antibacterial, antiviral, and anticancer agents . Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, spirocyclic compounds are used in the production of polymers and advanced materials. Their stability and unique properties make them suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of spiro[3.6]decan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spirobarbiturates: Spirocyclic compounds with sedative and hypnotic activity.
Uniqueness: Spiro[3.6]decan-2-amine is unique due to its specific ring size and the presence of an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
spiro[3.6]decan-2-amine |
InChI |
InChI=1S/C10H19N/c11-9-7-10(8-9)5-3-1-2-4-6-10/h9H,1-8,11H2 |
InChI Key |
GUGXXURQIJVSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)

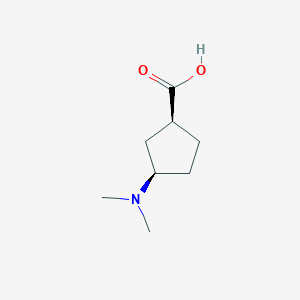
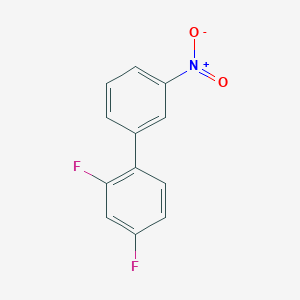
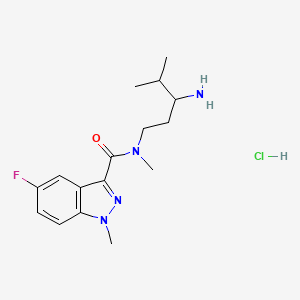
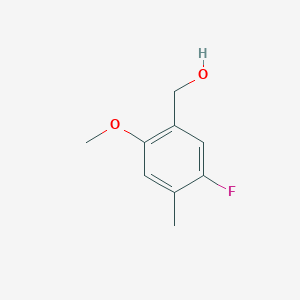
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
